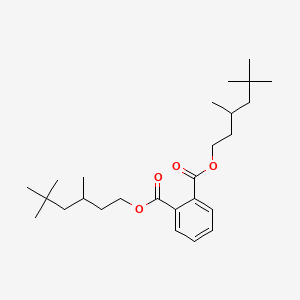
全氟-2-甲基戊烷
描述
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane is a useful research compound. Its molecular formula is C6F14 and its molecular weight is 338.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
红外光谱
全氟-2-甲基戊烷已被用于研究红外光谱监测的“第一阶段”中全氟正烷烃分子对称性变化 . CF2 对称拉伸振动模式的谱带级数峰对追踪分子对称性变化非常敏感且有用 .
材料性质
聚全氟烷基物质 (PFAS) 包含具有不同链长的全氟烷基 (Rf) 基团的化学部分,由于其独特的材料性质无法被非氟化合物再生,因此长期以来被用于各种用途 . 最常见的性质之一是疏水疏油性,这种性质被方便地用于日常生活、医疗用途和工业流程中,例如半导体制造工艺 .
Nafion® 膜
作为燃料电池关键装置的 Nafion® 膜是另一个利用高支化 PFAS 膜独特性质的重要应用,这种膜允许质子和分子水通过,但不能让体积较大的水通过 .
锂电池储能
全氟-2-甲基-3-戊酮已被应用于锂电池预制储能舱 . 在碳峰和碳中和的背景下,风能和光能等可再生能源正逐渐成为主要的能源来源 . 需要储能设施,主要是预制储能舱中的磷酸铁锂电池 .
灭火
全氟-2-甲基-3-戊酮是卤代烷和 HFC 灭火剂的优良替代品 . 它是否适合扑灭储能锂电池火灾和抑制热失控尚有争议 . 基于一些实验结果,提出了一种将“局部应用”和“完全浸没”相结合的全氟-2-甲基-3-戊酮灭火方法 .
运输特性
一项实验研究了全氟(2-甲基-3-戊酮)在直管中的运输特性 . 当系统减压时,会发生氮气的溶解和液化剂的汽化,这抵消了容器中的压力下降并延长了排放持续时间 .
作用机制
Mode of Action
It’s known that the introduction of the trifluoromethyl group increases the compound’s inertness, enhancing its stability against oxidizing and reducing agents . It also exhibits a certain degree of electron affinity and lipophilicity .
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a class of compounds to which perfluoro-2-methylpentane belongs, have been associated with various effects on the immune system .
Result of Action
It’s known that it’s commonly used as a reagent or solvent in organic synthesis, where it can serve as a source of fluorine or as an additive to control reaction rates .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMKEZVKFJNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF2CF2CF3, C6F14 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188992 | |
| Record name | Perfluoroisohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-04-4 | |
| Record name | Perfluoro(2-methylpentane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroisohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroisohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROISOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698P33664Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric significance of perfluoro-2-methylpentane?
A1: Perfluoro-2-methylpentane, like other PFCs, is a potent greenhouse gas. While present in the atmosphere at parts per trillion levels, its emissions contribute significantly to the total CO2 equivalent. [, ] Although recent growth rates are lower compared to the 1990s, atmospheric mixing ratios of perfluoro-2-methylpentane continue to increase, highlighting the importance of understanding and mitigating its emissions. [, ]
Q2: Are there different forms of perfluoro-2-methylpentane in the atmosphere?
A2: Yes, research indicates the existence of isomers of perfluoro-2-methylpentane in the atmosphere. [, ] This discovery, made possible by advances in analytical techniques, underscores the complexity of PFC emissions and the need for accurate isomer-specific analysis for a comprehensive understanding of their atmospheric impact. [, ]
Q3: How is perfluoro-2-methylpentane formed?
A3: Perfluoro-2-methylpentane can be synthesized through the fluorination of hexafluoropropene oligomers. [] Specifically, reacting hexafluoropropene dimers with elemental fluorine at -78°C yields perfluoro-2-methylpentane. [] Another study demonstrated the formation of perfluoro-2-methylpentane as a product when perfluoropropene is used as a scavenger for thermal 18F-species in hot atom 18F-systems with gaseous perfluoroalkanes. []
Q4: Has perfluoro-2-methylpentane been studied in the context of radiation chemistry?
A4: Yes, research has investigated the use of perfluoro-2-methylpentane as a matrix in electron paramagnetic resonance (EPR) studies. [] It has been used to trap and analyze selectively deuterated solute cations, such as 2-methylbutane, 3-methylpentane, and 3-methylhexane cations, generated through γ-irradiation. [] This research highlights the role of perfluoro-2-methylpentane in understanding the behavior of radical species.
Q5: What are the physicochemical properties of perfluoro-2-methylpentane?
A5: Studies have focused on determining the physical properties of perfluoro-2-methylpentane. [, ] Its volumetric properties, including vapor pressure, have been measured at various temperatures and pressures. [] Research has also investigated its infrared absorption cross-sections at different temperatures. [] This data is crucial for understanding its behavior in various applications and environments.
Q6: How does perfluoro-2-methylpentane behave in mixtures with other substances?
A6: The behavior of perfluoro-2-methylpentane in binary mixtures has been investigated to determine vapor-liquid equilibrium data. [] Research has shown that a mixture of perfluoro-2-methylpentane and perfluorooctane behaves nearly ideally. [] This information is valuable for predicting the behavior of perfluoro-2-methylpentane in complex mixtures and for developing separation processes.
Q7: What are the environmental concerns associated with perfluoro-2-methylpentane?
A7: Perfluoro-2-methylpentane, like other PFCs, is recognized as a potent greenhouse gas with a long atmospheric lifetime. [, ] Its increasing atmospheric abundance raises concerns about its contribution to climate change. [, ] Research into the sources of perfluoro-2-methylpentane emissions is ongoing, but current knowledge suggests that they are primarily anthropogenic and remain poorly constrained. [, ] This highlights the need for improved emission inventories and mitigation strategies to reduce the environmental impact of perfluoro-2-methylpentane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)




![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)



